
N,N'-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine est un composé chimique de formule moléculaire C12H22N4. Il est connu pour sa structure unique, qui comprend deux cycles pyrrolidine liés à un noyau phénylènediamine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine implique généralement la réaction de la 1-méthyl-2-pyrrolidinone avec l'o-phénylènediamine dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un catalyseur et sous une température et une pression contrôlées pour assurer la formation du produit souhaité.
Méthodes de production industrielle
Dans un cadre industriel, la production de N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine peut impliquer des réacteurs chimiques à grande échelle et des techniques de purification avancées pour obtenir des composés de haute pureté. Le processus est optimisé pour l'efficacité et la rentabilité, garantissant que le composé peut être produit en quantités suffisantes pour diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction : Il peut être réduit dans des conditions spécifiques pour produire des formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où un ou plusieurs atomes de la molécule sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs qui facilitent les réactions de substitution. Les conditions réactionnelles, telles que la température, la pression et le solvant, sont soigneusement contrôlées pour obtenir les résultats souhaités.
Produits principaux
Les produits principaux formés à partir des réactions de N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine dépendent des conditions réactionnelles spécifiques et des réactifs utilisés. Ces produits peuvent inclure divers dérivés oxydés, réduits et substitués du composé d'origine.
Applications de recherche scientifique
N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme candidat médicament pour certaines affections médicales.
Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes impliquées dépendent de l'application spécifique et du contexte de son utilisation.
Applications De Recherche Scientifique
N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for certain medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N’-Bis(1-methyl-2-pyrrolidinylidene)-o-phenylenediamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine peut être comparé à d'autres composés similaires, tels que :
N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-1,2-éthanediamine : Ce composé a une structure similaire mais avec un noyau éthanediamine au lieu d'un noyau phénylènediamine.
N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-1,3-propanediamine : Ce composé présente un noyau propanediamine, offrant des propriétés chimiques et une réactivité différentes.
La singularité de N,N'-Bis(1-méthyl-2-pyrrolidinylidène)-o-phénylènediamine réside dans sa structure spécifique et les propriétés chimiques qui en résultent, ce qui le rend adapté à une variété d'applications en recherche et dans l'industrie.
Propriétés
Numéro CAS |
84859-14-3 |
|---|---|
Formule moléculaire |
C16H22N4 |
Poids moléculaire |
270.37 g/mol |
Nom IUPAC |
1-methyl-N-[2-[(1-methylpyrrolidin-2-ylidene)amino]phenyl]pyrrolidin-2-imine |
InChI |
InChI=1S/C16H22N4/c1-19-11-5-9-15(19)17-13-7-3-4-8-14(13)18-16-10-6-12-20(16)2/h3-4,7-8H,5-6,9-12H2,1-2H3 |
Clé InChI |
YAURDIKAZMGSPG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC1=NC2=CC=CC=C2N=C3CCCN3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


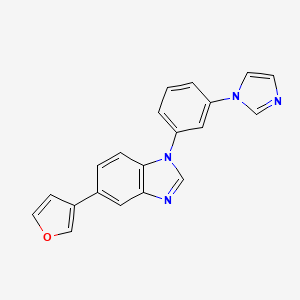

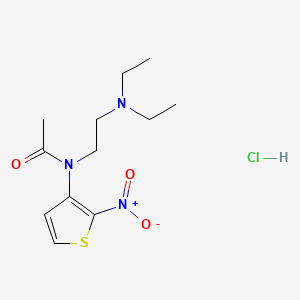
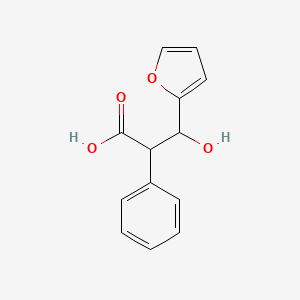
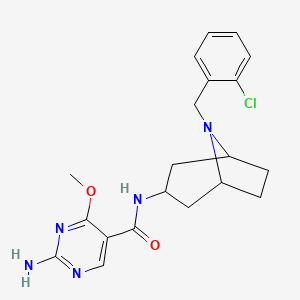


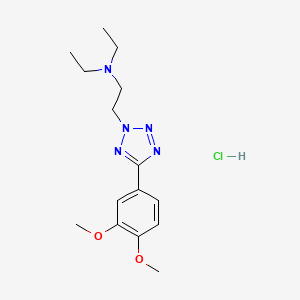



![13-(4-chlorophenyl)-4-ethyl-5,7-dithia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10-tetraen-12-one](/img/structure/B12743168.png)


